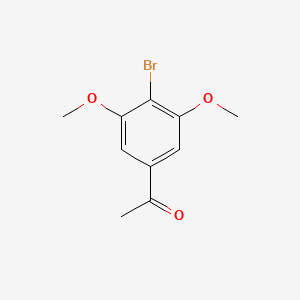

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

Description

Systematic Nomenclature and Structural Classification within Haloacetophenones

Systematically named 1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-one, this compound is classified as a haloacetophenone, a subset of aromatic ketones. The core structure is an acetophenone (B1666503), which is a phenyl group attached to a methyl ketone. The "halo-" prefix indicates the presence of a halogen, in this case, bromine. The numbering of the substituents on the phenyl ring follows standard IUPAC nomenclature, with the acetyl group defining the first position.

The presence of both a halogen and methoxy (B1213986) groups makes it a poly-substituted aromatic compound. This structural complexity is pivotal in determining its reactivity and physical properties.

Comparative Analysis with Related Brominated and Dimethoxylated Aromatic Ketones

To understand the unique properties of this compound, a comparative analysis with structurally similar molecules is instructive. Key comparators include isomers with different substitution patterns and analogues with varied functional groups.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target Compound |

| This compound | 1333472-28-8 | C10H11BrO3 | - |

| 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone (B1315760) | 90841-64-8 | C10H11BrO3 | Isomeric; different positions of methoxy groups. |

| 1-(4-Bromo-3-methoxyphenyl)ethanone (B3037627) | 50870-44-5 | C9H9BrO2 | Lacks one methoxy group. |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 1835-02-5 | C10H11BrO3 | Bromine is on the acetyl methyl group, not the ring. |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone) | 2478-38-8 | C10H12O4 | Contains a hydroxyl group instead of bromine. researchgate.netnist.govnist.gov |

The electronic effects of the substituents play a significant role in the reactivity of the acetyl group and the aromatic ring. The two methoxy groups in this compound are electron-donating by resonance, which activates the aromatic ring towards electrophilic substitution. However, their steric bulk can hinder reactions at adjacent positions. The bromine atom is an electron-withdrawing group by induction but an ortho-, para-director through resonance. In this specific molecule, the para position is occupied by the acetyl group, and the ortho positions are sterically hindered by the methoxy groups.

In contrast, an isomer like 1-(4-bromo-2,5-dimethoxyphenyl)ethanone would exhibit a different electronic and steric environment, likely influencing its reactivity in synthetic transformations. The absence of one methoxy group in 1-(4-bromo-3-methoxyphenyl)ethanone would reduce the electron-donating effect, making the aromatic ring less activated.

Research Landscape and Significance of Aryl Bromide and Acetophenone Moieties in Organic Synthesis

Both the aryl bromide and acetophenone moieties are of considerable importance in organic synthesis.

Aryl Bromides: Aryl bromides are versatile intermediates. The carbon-bromine bond is amenable to a variety of transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials. The bromine atom can also be converted into other functional groups, for instance, through lithiation or Grignard reagent formation.

Acetophenones: The acetophenone functional group is a common building block in organic synthesis. The carbonyl group can undergo a wide range of reactions, including nucleophilic addition, reduction to an alcohol, and oxidation. The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations and other carbon-carbon bond-forming reactions. Substituted acetophenones are precursors to a vast array of more complex molecules. For instance, the reduction of the carbonyl group can lead to chiral alcohols, which are valuable intermediates. The reactivity of acetophenones can be tuned by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups generally increase the reactivity of the carbonyl group towards nucleophiles. nih.gov

Identification of Knowledge Gaps and Rationale for Focused Investigation of this compound

Despite the prevalence of its constituent functional groups in organic chemistry, a thorough review of the scientific literature reveals a significant knowledge gap concerning this compound itself. While data for numerous isomers and related structures are available, specific research detailing the synthesis, reactivity, and potential applications of this particular compound is conspicuously sparse.

This lack of dedicated research presents a clear rationale for a focused investigation. The unique substitution pattern of this compound suggests it could serve as a valuable and potentially novel building block in synthetic chemistry. For example, its structure could be leveraged in the synthesis of targeted molecules where this specific arrangement of functional groups is desired. A systematic study of its reactivity in common organic transformations would provide valuable data for the broader chemical community and could unveil new synthetic pathways. Furthermore, a detailed characterization of its physical and spectroscopic properties would be essential for its identification and use in future research endeavors. The exploration of this compound could therefore open new avenues in medicinal chemistry, materials science, and synthetic methodology.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZNTURMLBZGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromo 3,5 Dimethoxyphenyl Ethan 1 One

Strategic Approaches for the Construction of Substituted Dimethoxyphenyl Rings

The formation of the dimethoxyphenyl ring with the desired substitution pattern is a critical aspect of the synthesis. This can be approached by functionalizing a pre-existing dimethoxybenzene core.

Regioselective Electrophilic Aromatic Substitution for Acetophenone (B1666503) Formation

A primary strategy for introducing the acetyl group onto the dimethoxyphenyl ring is the Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution. wikipedia.org Starting with 1,3-dimethoxybenzene, the two methoxy (B1213986) groups are powerful activating, ortho-, para-directing groups. This directs the incoming electrophile, the acylium ion (CH₃CO⁺), generated from acetyl chloride and a Lewis acid like aluminum chloride (AlCl₃), to the positions ortho and para to the methoxy groups.

The positions available for substitution on 1,3-dimethoxybenzene are C2, C4, and C6.

C2: Ortho to both methoxy groups.

C4 and C6: Ortho to one methoxy group and para to the other.

Due to the strong activating nature of the methoxy groups, the C4 and C6 positions are highly electron-rich. Acylation occurs preferentially at the C4 position to yield 3',5'-dimethoxyacetophenone. This high regioselectivity is attributed to the combined electronic activation from both methoxy groups and reduced steric hindrance at the C4 position compared to the C2 position, which is flanked by two methoxy groups.

While AlCl₃ is a common catalyst, its use can sometimes lead to the cleavage of the methyl ethers. researchgate.net An alternative is to use polyphosphoric acid (PPA) as both the catalyst and solvent, which is known to effect Friedel-Crafts acylations without causing this undesirable side reaction. researchgate.net

Table 1: Conditions for Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

| Acylating Agent | Catalyst/Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃ / Dichloromethane | Not specified | 3',5'-Dimethoxyacetophenone | chegg.com |

Considerations for Direct Friedel-Crafts Acylation of Brominated Dimethoxybenzenes

The directing effects also become more complex. The methoxy groups direct ortho- and para- (to positions 2, 4, and 6), while the bromine atom also directs ortho- and para- (to positions 2 and 4). Although the directing effects align, the deactivation of the ring by the halogen often leads to lower yields and requires harsher reaction conditions, which can increase the likelihood of side reactions. Consequently, acylating the more reactive 1,3-dimethoxybenzene and subsequently brominating the product is often the more synthetically viable route.

Bromination Protocols for the Introduction of the Aryl Bromide Moiety

Introducing the bromine atom at the correct position on the dimethoxyacetophenone ring requires control over the reaction conditions to ensure selective aromatic substitution.

Controlled Aromatic Bromination Techniques for Substituted Phenyl Rings

The bromination of 3',5'-dimethoxyacetophenone is an electrophilic aromatic substitution reaction. The existing substituents on the ring guide the position of the incoming bromine electrophile.

Two Methoxy Groups (at C3' and C5'): These are strongly activating and ortho-, para-directing. They direct the bromination to the C2', C4', and C6' positions.

Acetyl Group (at C1'): This is a deactivating and meta-directing group. It directs bromination to the C2' and C6' positions.

The combined effect is a strong activation of the C2', C4', and C6' positions. The target C4' position is para to one methoxy group and ortho to the other, making it a highly favorable site for electrophilic attack. Various brominating agents can be employed for this purpose. N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for aromatic bromination, particularly for activated rings. manac-inc.co.jp The reaction can be influenced by the choice of solvent; polar solvents can affect the regioselectivity of NBS bromination. manac-inc.co.jp Other methods include using elemental bromine in a suitable solvent like acetic acid. mdma.chgoogle.com

Table 2: Reagents for Aromatic Bromination

| Substrate Type | Brominating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Activated Aromatic Rings | N-Bromosuccinimide (NBS) | Polar solvent (e.g., DMF, Acetonitrile) | Good selectivity for electron-rich rings. | manac-inc.co.jp |

| Phenolic Compounds | Bromate/Bromide | Acidic medium (e.g., Acetic Acid) | Gentle conditions, high yield. | google.com |

| General Arenes | NBS | Catalytic Mandelic Acid / aq. Acetonitrile | Enhanced reactivity and complete regioselectivity. | nsf.gov |

Differentiation and Mitigation of Side-Chain Bromination (α-Bromination) in Acetophenone Substrates

A significant challenge in the bromination of acetophenone derivatives is the potential for side-chain bromination at the carbon alpha to the carbonyl group (α-bromination). zenodo.orgsemanticscholar.org This competing reaction proceeds through a different mechanism, often involving either the enol or enolate form of the ketone, or a free-radical pathway. nih.gov

To favor the desired aromatic bromination and mitigate α-bromination, the reaction conditions must be carefully controlled to promote the electrophilic aromatic substitution pathway.

Mechanism: Electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br⁺). This is favored by polar solvents and the absence of radical initiators.

α-Bromination: This is often promoted by conditions that favor enol formation (acid or base catalysis) or radical generation (UV light, radical initiators like AIBN in non-polar solvents). rsc.org

Therefore, to achieve selective nuclear bromination, the reaction should be carried out under electrophilic conditions. Using reagents like NBS in a polar solvent like acetonitrile or DMF, or bromine in acetic acid in the dark, helps to suppress the radical pathway and favor substitution on the activated aromatic ring. manac-inc.co.jpresearchgate.net Conversely, to achieve α-bromination, one might use NBS in a non-polar solvent like carbon tetrachloride with a radical initiator. rsc.org

Table 3: Conditions Favoring Aromatic vs. Side-Chain (α) Bromination of Acetophenones

| Factor | Aromatic Bromination (Desired) | Side-Chain (α) Bromination (Undesired) |

|---|---|---|

| Mechanism | Electrophilic Substitution | Radical or Enol/Enolate-based |

| Reagents | Br₂, NBS, Bromate/Bromide | NBS, Br₂ |

| Catalyst/Initiator | Lewis acids (e.g., FeBr₃), Protic acids | Radical initiators (e.g., AIBN, UV light), Acid/Base |

| Solvent | Polar (e.g., Acetic Acid, Acetonitrile) | Non-polar (e.g., Carbon Tetrachloride) |

Convergent and Divergent Synthetic Pathways for 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

The synthesis of the target molecule can be designed using either divergent or convergent strategies, which offer different advantages in terms of efficiency and flexibility.

Divergent Synthesis:

A divergent approach begins with a common starting material that is elaborated through different reaction sequences to yield a variety of related products. For this compound, a logical starting point is 1,3-dimethoxybenzene. From this common precursor, the synthesis can diverge along two main pathways:

Pathway A (Acylation then Bromination): 1,3-dimethoxybenzene is first subjected to Friedel-Crafts acylation to form 3',5'-dimethoxyacetophenone. This intermediate is then brominated to yield the final product. This is often the preferred route because the acylation step is performed on a highly activated, non-halogenated ring, and the subsequent bromination is directed to the desired position by the powerful activating methoxy groups.

Pathway B (Bromination then Acylation): 1,3-dimethoxybenzene is first brominated to form 1-bromo-3,5-dimethoxybenzene. This intermediate is then subjected to Friedel-Crafts acylation. As discussed previously, this step is more challenging due to the deactivating effect of the bromine atom, likely resulting in lower yields.

Convergent Synthesis:

A convergent synthesis involves the independent preparation of two or more fragments of the molecule, which are then combined in the final stages. A potential convergent route for this target molecule could involve:

Preparation of the Aryl Fragment: Synthesis of 1-bromo-3,5-dimethoxybenzene.

Formation of an Organometallic Reagent: Conversion of 1-bromo-3,5-dimethoxybenzene into an organometallic species, such as a Grignard reagent (4-bromo-3,5-dimethoxyphenylmagnesium bromide) or an organolithium reagent. This step inverts the polarity of the carbon atom attached to the halogen, making it nucleophilic.

Coupling with an Acetyl Source: Reaction of the organometallic reagent with an electrophilic source of the acetyl group, such as acetyl chloride or acetic anhydride, to form the final ketone product. This approach avoids the potentially problematic Friedel-Crafts acylation on a deactivated ring. A similar strategy has been noted in the synthesis of related natural products. nih.gov

Multi-Step Synthesis from Readily Available Precursors

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from readily available phenolic or aniline derivatives. A representative pathway commences with the synthesis of the key intermediate, 1-bromo-3,5-dimethoxybenzene, followed by the introduction of the acetyl group via a Friedel-Crafts acylation reaction.

Synthesis of the Key Intermediate: 1-Bromo-3,5-dimethoxybenzene

A practical starting material for this synthesis is 3,5-dimethoxyaniline. This compound can be converted to 1-bromo-3,5-dimethoxybenzene through a Sandmeyer-type reaction. The process involves the diazotization of the aniline derivative followed by a copper-catalyzed bromination.

The synthesis can be outlined as follows:

Diazotization of 3,5-dimethoxyaniline: 3,5-dimethoxyaniline is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution of cuprous bromide (CuBr) in hydrobromic acid. This facilitates the replacement of the diazonium group with a bromine atom, yielding 1-bromo-3,5-dimethoxybenzene.

| Step | Reactant | Reagents | Product |

| 1 | 3,5-Dimethoxyaniline | NaNO₂, HBr, 0-5 °C | 3,5-Dimethoxybenzenediazonium bromide |

| 2 | 3,5-Dimethoxybenzenediazonium bromide | CuBr, HBr | 1-Bromo-3,5-dimethoxybenzene |

Friedel-Crafts Acylation

With the key intermediate, 1-bromo-3,5-dimethoxybenzene, in hand, the final step is the introduction of the acetyl group. This is classically achieved through a Friedel-Crafts acylation reaction. wikipedia.org This electrophilic aromatic substitution reaction involves the treatment of the aromatic ring with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. youtube.com

The reaction proceeds as follows:

Formation of the Acylium Ion: The Lewis acid, commonly aluminum chloride (AlCl₃), reacts with the acetylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion.

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-3,5-dimethoxybenzene attacks the acylium ion. The methoxy groups are activating and ortho-, para-directing. However, due to steric hindrance from the bromine atom and the other methoxy group, the acylation is directed to the position para to the bromine atom.

Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic ring, yielding the final product, this compound.

| Reactant | Acylating Agent | Catalyst | Product |

| 1-Bromo-3,5-dimethoxybenzene | Acetyl chloride (CH₃COCl) | Aluminum chloride (AlCl₃) | This compound |

Utilization of Palladium-Catalyzed Cross-Coupling for Aryl C-C Bond Formation

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, often offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Friedel-Crafts reaction. organic-chemistry.orgacs.org The synthesis of aryl ketones, such as this compound, can be envisioned through a palladium-catalyzed acylation of an appropriate aryl bromide.

A modern approach to the synthesis of the target molecule could involve the direct palladium-catalyzed acetylation of 1-bromo-3,5-dimethoxybenzene. This avoids the use of stoichiometric and often harsh Lewis acids required in Friedel-Crafts acylations.

Palladium-Catalyzed Acetylation of an Aryl Bromide

Recent advancements have led to the development of efficient protocols for the palladium-catalyzed coupling of aryl bromides with various acetylating agents. orgsyn.orgacs.org One such method involves the use of acetyltrimethylsilane as an acetyl anion equivalent.

The general catalytic cycle for this type of reaction involves:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl bromide (1-bromo-3,5-dimethoxybenzene) to form a palladium(II) intermediate.

Transmetalation: The acetylating agent, in the presence of a suitable activator (e.g., a fluoride source like CsF for acetyltrimethylsilane), transfers the acetyl group to the palladium(II) center.

Reductive Elimination: The palladium(II) intermediate undergoes reductive elimination to form the desired aryl ketone and regenerate the palladium(0) catalyst.

| Aryl Halide | Acetylating Agent | Catalyst | Ligand | Base/Activator | Product |

| 1-Bromo-3,5-dimethoxybenzene | Acetyltrimethylsilane | Pd(PPh₃)₄ | Triphenylphosphine | CsF | This compound |

This methodology is noted for its operational simplicity and tolerance of a variety of functional groups on the aryl bromide coupling partner. orgsyn.org The use of a palladium catalyst allows for the construction of the aryl-acetyl linkage under relatively mild conditions, making it an attractive alternative to traditional synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 3,5 Dimethoxyphenyl Ethan 1 One

Transformations Involving the Carbonyl Group

The ketone functional group in 1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-one is a primary site for a variety of chemical modifications, including reduction, oxidation, and nucleophilic addition reactions.

Chemo- and Stereoselective Reduction Reactions of the Ethanone Moiety

The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol, yielding (1R)- or (1S)-1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-ol. Achieving high chemo- and stereoselectivity in this transformation is crucial for the synthesis of chiral molecules. While specific studies on the asymmetric reduction of this compound are not extensively documented, research on the closely related compound 4-bromoacetophenone provides significant insights into potential methodologies.

Biocatalysis, utilizing whole-cell microorganisms, has proven effective for the asymmetric reduction of analogous ketones. For instance, various yeast and filamentous fungi strains have been employed to reduce 4-bromoacetophenone, yielding the corresponding chiral alcohol with varying degrees of conversion and enantiomeric excess (e.e.).

| Microorganism | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |

| Aspergillus niger | 98.4 | 100 | R |

| Geotrichum candidum | 91.9 | 97.4 | R |

| Trichoderma harzianum | 98.5 | 98.0 | R |

| Rhodotorula rubra | 96.1 | 98.8 | S |

| Pichia sp. | 64.5 | 89.8 | S |

This data represents the bioreduction of the analogue 4-bromoacetophenone and is illustrative of potential synthetic routes for this compound. appchemical.com

These results indicate that by selecting an appropriate biocatalyst, it is possible to control the stereochemical outcome of the reduction, producing either the (R)- or (S)-enantiomer of the corresponding alcohol with high purity appchemical.com.

Oxidation Pathways and Derivatization Strategies of the Ketone

While the reduction of the ketone is a common transformation, oxidation pathways are less typical for simple ketones unless specific activating groups are present. However, the acetyl group can be a handle for various derivatization strategies. For example, α-halogenation of the methyl group adjacent to the carbonyl can occur under specific conditions to yield α-halo ketone derivatives. These derivatives are versatile synthetic intermediates.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. This can lead to the formation of a wide array of products. Nucleophilic addition reactions can expand the carbon skeleton or introduce new functional groups.

Condensation reactions with hydrazine derivatives are a classic method for the characterization of aldehydes and ketones. For example, reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) would be expected to yield a 2,4-dinitrophenylhydrazone. This type of reaction involves a nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule.

Reactivity of the Aryl Bromide Substituent

The bromine atom on the aromatic ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the acetyl group is a moderate electron-withdrawing group, but the two methoxy (B1213986) groups are strongly electron-donating. This electron-rich nature of the benzene ring generally disfavors traditional SNAr pathways, which proceed via a Meisenheimer complex. Consequently, direct displacement of the bromide by a nucleophile under standard SNAr conditions is expected to be inefficient. Alternative palladium-catalyzed methods, such as the Buchwald-Hartwig amination, provide a more effective route for forming C-N bonds at this position.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The aryl bromide moiety is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. Studies on the analogue 4-bromoacetophenone have demonstrated successful Suzuki-Miyaura couplings with various arylboronic acids using palladium catalysts. These reactions show that the acetyl group is well-tolerated, and high yields of the coupled biaryl ketone products can be achieved.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(II)-complex | KOH | Water | 96 |

| 4-Methoxyphenylboronic acid | Pd(II)-complex | KOH | Water | 91 |

| 4-Chlorophenylboronic acid | Pd(II)-complex | KOH | Water | 92 |

This data represents the Suzuki coupling of the analogue 4-bromoacetophenone. arkat-usa.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction of 4-bromoacetophenone with styrene, for example, produces 4-acetylstilbene in high yield, demonstrating the utility of this method for vinylation of the aromatic ring. The reaction can be performed in various solvents, including environmentally benign options like water. arkat-usa.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This provides a direct route to arylalkynes, which are valuable synthetic intermediates. The reaction is generally tolerant of various functional groups, and the acetyl moiety on this compound would be expected to be compatible with typical Sonogashira conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgacsgcipr.orglibretexts.org It serves as a superior alternative to SNAr for electron-rich aryl bromides like the target compound. This reaction would allow for the introduction of primary or secondary amines at the C4 position of the phenyl ring, leading to a variety of N-aryl products. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope. libretexts.org

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) for Further Functionalization

The presence of a bromine atom on the aromatic ring of this compound suggests the potential for the formation of organometallic reagents, such as Grignard or organolithium reagents. These reagents are powerful nucleophiles and are widely used for the formation of new carbon-carbon bonds.

The synthesis of a Grignard reagent typically involves the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). mnstate.eduwikipedia.org The magnesium inserts into the carbon-bromine bond to form the organomagnesium halide. However, a significant challenge in the formation of a Grignard reagent from this compound is the presence of the electrophilic acetyl group. masterorganicchemistry.com Grignard reagents are highly reactive towards ketones, leading to self-condensation or other side reactions. reddit.comchemguide.co.uk

To circumvent this, a common strategy is to protect the ketone functionality before the formation of the Grignard reagent. masterorganicchemistry.comaroonchande.com The ketone can be converted into a non-reactive group, such as an acetal (or ketal), by reacting it with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. masterorganicchemistry.com This protecting group is stable under the basic conditions of Grignard reagent formation. Once the Grignard reagent is formed from the protected bromoacetophenone, it can be used in subsequent reactions with various electrophiles. Following the desired reaction, the protecting group can be removed by acid-catalyzed hydrolysis to regenerate the ketone. masterorganicchemistry.com

A similar approach would be necessary for the formation of an organolithium reagent, which is typically generated by halogen-metal exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. Like Grignard reagents, organolithium reagents are strong nucleophiles and bases and would react with the unprotected ketone.

Reactions Pertaining to the Methoxy Groups

The two methoxy groups on the aromatic ring of this compound are also sites for chemical modification and significantly influence the electronic properties of the molecule.

Selective O-Demethylation Strategies

The cleavage of the methyl ether to reveal a hydroxyl group, known as O-demethylation, is a common transformation in the synthesis of natural products and pharmaceuticals. Several reagents are known to effect the demethylation of aryl methyl ethers, and the choice of reagent can sometimes allow for selective demethylation in molecules with multiple methoxy groups.

One common method for O-demethylation involves the use of strong Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). In a patented process, aluminum chloride was used for the regioselective demethylation of a para-methoxy group in a trimethoxy diaryl ketone moiety. google.com Given the electronic environment of the methoxy groups in this compound, it is plausible that a Lewis acid-mediated approach could be employed for their demethylation.

Another strategy for O-demethylation is the use of strong nucleophiles. For instance, sodium ethanethiolate (NaSEt) has been successfully used for the regioselective demethylation of a dihydronaphthalene derivative. nih.gov The choice of demethylating agent and reaction conditions would be crucial to achieve selective mono- or di-demethylation of the target compound.

Influence of Methoxy Groups on Electronic Properties and Aromatic Reactivity

The two methoxy groups in this compound have a profound influence on the electronic properties and reactivity of the aromatic ring. Methoxy groups are generally considered to be activating groups in electrophilic aromatic substitution reactions due to their ability to donate electron density to the aromatic ring via resonance. This electron-donating effect is most pronounced at the ortho and para positions relative to the methoxy group.

Their electron-donating resonance effect would increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The positions ortho and para to the methoxy groups (which are also the positions meta to the acetyl group) would be electronically enriched. This directing effect would influence the regioselectivity of further substitution reactions on the aromatic ring. The acetyl group, being an electron-withdrawing group, is a deactivating meta-director. The interplay of the directing effects of the methoxy groups, the bromine atom, and the acetyl group would determine the outcome of any subsequent electrophilic aromatic substitution reactions.

Advanced Spectroscopic and Structural Characterization Techniques for 1 4 Bromo 3,5 Dimethoxyphenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra offer a direct view of the proton and carbon frameworks of 1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-one.

The ¹H NMR spectrum is characterized by its simplicity, stemming from the molecule's symmetry. Three distinct singlet signals are predicted:

A singlet for the two equivalent aromatic protons (H-2 and H-6).

A singlet for the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups.

A singlet for the three protons of the acetyl (-COCH₃) group.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom and the acetyl group, combined with the electron-donating effect of the methoxy groups, dictates the precise location of these signals.

The ¹³C NMR spectrum provides information on all ten carbon atoms in the molecule. Key signals include:

A signal for the carbonyl carbon (C=O) at the lowest field (most deshielded) region, typically above 190 ppm.

Signals for the six aromatic carbons. Due to symmetry, only four distinct signals are expected: C-1, C-2/C-6, C-3/C-5, and C-4. The carbon bearing the bromine (C-4) is identifiable by its lower intensity and specific chemical shift.

A signal for the two equivalent methoxy carbons (-OCH₃).

A signal for the acetyl methyl carbon (-CH₃) at the highest field (most shielded) region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H (2H, H-2, H-6) | ~7.15 | s (singlet) | C=O | ~196.0 |

| -OCH₃ (6H) | ~3.90 | s (singlet) | C-1 | ~135.0 |

| -COCH₃ (3H) | ~2.55 | s (singlet) | C-2, C-6 | ~108.0 |

| C-3, C-5 | ~158.0 | |||

| C-4 | ~118.0 | |||

| -OCH₃ | ~56.5 | |||

| -COCH₃ | ~26.5 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks are expected in a COSY spectrum, as all proton environments are isolated from each other by quaternary carbons or heteroatoms, resulting in singlet signals in the ¹H NMR.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It is used to definitively assign the carbon signals for the protonated carbons: the aromatic C-2/C-6, the methoxy carbons, and the acetyl methyl carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). libretexts.org For this compound, key HMBC correlations would confirm the entire molecular framework. libretexts.orgresearchgate.net

Table 2: Key Predicted HMBC Correlations

| Protons (¹H Signal) | Correlated Carbons (¹³C Signal) | Information Gained |

|---|---|---|

| Aromatic H (H-2/H-6) | C-4 | Confirms position relative to the bromine-bearing carbon. |

| C-3/C-5 | Confirms position relative to the methoxy-bearing carbons. | |

| C=O | Confirms connectivity to the acetyl group via C-1. | |

| Methoxy (-OCH₃) | C-3/C-5 | Confirms the attachment of the methoxy groups to the aromatic ring. |

| Acetyl (-COCH₃) | C=O | Shows the direct connection to the carbonyl carbon. |

| C-1 | Confirms the attachment of the acetyl group to the aromatic ring. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for this compound is C₁₀H₁₁BrO₃. appchemical.comlookchem.com HRMS analysis would confirm the exact mass of the molecular ion, allowing for unambiguous verification of this formula. A key feature in the mass spectrum is the isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edunptel.ac.in This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a characteristic signature for a molecule containing a single bromine atom. libretexts.org

Calculated Monoisotopic Mass (C₁₀H₁₁⁷⁹BrO₃): 257.98916 Da

Calculated Monoisotopic Mass (C₁₀H₁₁⁸¹BrO₃): 259.98711 Da

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. wikipedia.org Aromatic ketones typically undergo α-cleavage, where the bond between the carbonyl group and a neighboring atom is broken. nptel.ac.inlibretexts.org

Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): The most common initial fragmentation is the loss of the acetyl methyl group, leading to the formation of a stable brominated dimethoxybenzoyl acylium ion ([M-15]⁺). This fragment will also exhibit the characteristic 1:1 isotopic pattern for bromine.

Loss of carbon monoxide (CO): The acylium ion can further fragment by losing a molecule of carbon monoxide, resulting in a brominated dimethoxyphenyl cation ([M-15-28]⁺ or [M-43]⁺).

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z (⁷⁹Br / ⁸¹Br) | Fragment Ion Structure | Description |

|---|---|---|

| 258 / 260 | [C₁₀H₁₁BrO₃]⁺• | Molecular Ion ([M]⁺•) |

| 243 / 245 | [C₉H₈BrO₃]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 215 / 217 | [C₈H₈BrO₂]⁺ | Loss of CO from the [M-CH₃]⁺ fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation (unlikely to be a major fragment from this specific parent ion) |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for purity assessment and the identification of impurities in a sample. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. resolvemass.ca A sample of this compound can be vaporized and separated from any volatile impurities (such as residual solvents or starting materials) on a GC column. nih.govresearchgate.net The separated components then enter the mass spectrometer, which provides mass spectra for identification. This is a powerful tool for assessing the purity of the final product and identifying any synthesis-related by-products. scholaris.caresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique used for a wide range of compounds, including those that are not suitable for GC analysis. rsc.org It is the cornerstone of purity analysis in pharmaceutical and chemical development. researchgate.netresolvemass.ca An LC system separates the target compound from non-volatile impurities, degradation products, or isomers. sepscience.com The eluent from the LC column is directed into the mass spectrometer, which provides molecular weight and structural information for the main peak and any detected impurity peaks, allowing for their identification and quantification. contractpharma.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and characterize the bonding within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Expected Vibrational Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Aryl ketone) | 1685-1665 | Stretching |

| C-O (Aryl-alkyl ether) | 1260-1200 and 1075-1020 | Asymmetric and symmetric stretching |

| C-Br (Aryl bromide) | 680-515 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Methyl) | 2960-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

This table is predictive and based on characteristic IR absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Electronic Absorption Characteristics and Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The substituted acetophenone (B1666503) moiety in this compound, which includes the benzene ring, the carbonyl group, and the methoxy and bromo substituents, acts as the primary chromophore.

The electronic transitions expected for this compound would be π → π* and n → π* transitions. The benzene ring and the carbonyl group contain π electrons that can be excited to higher energy π* orbitals, and the oxygen atom of the carbonyl group has non-bonding (n) electrons that can be excited to a π* orbital. The presence of auxochromes, such as the methoxy groups and the bromine atom, would be expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted acetophenone.

Applications in Advanced Organic Synthesis and Materials Science

A Strategic Building Block for Complex Organic Molecules

The inherent reactivity of the carbon-bromine bond, coupled with the directing effects of the methoxy (B1213986) groups, positions 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one as a valuable starting material for the synthesis of a wide array of intricate organic compounds.

A Precursor for a Diverse Range of Substituted Aromatics and Heterocyclic Systems

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diversely substituted aromatic compounds.

Key Cross-Coupling Reactions:

| Reaction Type | Reagent/Catalyst | Bond Formed | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | C-C | Biaryls and polyaryls |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | C-N | Aryl amines |

| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | C-C (alkynyl) | Aryl alkynes |

| Heck Reaction | Alkenes / Pd catalyst | C-C (alkenyl) | Stilbenes and other vinylarenes |

While specific studies detailing the use of this compound in all these reactions are not extensively documented in publicly available literature, the principles of these well-established methodologies strongly suggest its suitability as a substrate. The electron-rich nature of the dimethoxyphenyl ring can influence the reaction kinetics and yields of these transformations.

Furthermore, the ketone functional group can be readily transformed into other functionalities or can participate in cyclization reactions to form a variety of heterocyclic systems. For instance, it can undergo condensation reactions with hydrazines or other binucleophiles to yield pyrazoles, pyridazines, or other heterocyclic cores that are prevalent in medicinal chemistry.

A Key Component in the Formation of Carbon-Rich Architectures

The acetyl and bromo functionalities of this compound provide strategic points for the construction of larger, carbon-rich architectures. Through reactions like the Sonogashira coupling, multiple units of this compound or its derivatives can be linked together, leading to the formation of oligomeric and polymeric structures with extended π-conjugation. Such materials are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethoxy substituents can enhance the solubility and processability of these carbon-rich materials, which is a crucial aspect for their practical application.

An Intermediate in the Development of Specialty Chemicals

The unique electronic and structural characteristics of this compound make it a valuable intermediate in the synthesis of a range of specialty chemicals, including functional dyes, pigments, and components for high-performance materials.

A Synthon for Functional Dyes and Pigments

The aromatic core of this compound can serve as the central scaffold for the synthesis of novel dye and pigment molecules. The bromo group can be substituted with various auxochromic and chromophoric groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions. The methoxy groups act as powerful electron-donating groups, which can significantly influence the photophysical properties of the resulting dye molecules, such as their absorption and emission wavelengths. For instance, the introduction of an amino group via Buchwald-Hartwig amination could lead to the formation of a donor-π-acceptor type chromophore, which is a common design strategy for creating dyes with intense and tunable colors.

A Component in the Design of High-Performance Materials

The structural rigidity of the aromatic ring and the potential for introducing various functional groups make this compound an attractive component for the design of high-performance materials. For example, its incorporation into polymer backbones, either as a monomer or as a pendant group, can enhance the thermal stability, mechanical strength, and optical properties of the resulting polymers. The bromo- and acetyl- functionalities allow for a variety of polymerization techniques to be employed, including polycondensation and addition polymerization, paving the way for the creation of novel polyesters, polyamides, and other high-performance plastics with tailored properties.

A Scaffold for Novel Supramolecular Structures

The specific substitution pattern of this compound, with its potential for hydrogen bonding (through the ketone's oxygen atom) and halogen bonding (through the bromine atom), makes it an interesting candidate for the construction of well-defined supramolecular assemblies. While direct studies on the supramolecular chemistry of this specific compound are limited, the principles of crystal engineering and non-covalent interactions suggest its potential to form ordered structures in the solid state.

Derivatives of this compound, where the acetyl group is modified to introduce other hydrogen-bonding moieties, could lead to the formation of intricate one-, two-, or three-dimensional networks. These supramolecular structures are of fundamental interest in materials science for their potential applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials that can respond to external stimuli. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic ring can be exploited to control the self-assembly process and the resulting macroscopic properties of the material.

Design of Macrocyclic and Cage Compounds

The synthesis of macrocycles and molecular cages often relies on the strategic use of bifunctional or polyfunctional building blocks that can undergo controlled cyclization or condensation reactions. While direct examples involving this compound in the synthesis of crown ethers are not extensively documented in publicly available research, its structural motifs are highly relevant to such syntheses. For instance, brominated aromatic compounds are common precursors in the formation of crown ethers and other macrocycles through Williamson ether synthesis or palladium-catalyzed cross-coupling reactions. The bromo- and acetyl- functionalities on the phenyl ring of this compound provide two reactive sites for such transformations.

The general approach for synthesizing aromatic crown ethers often involves the reaction of a functionalized catechol with a dihaloalkane or a derivative of oligoethylene glycol. In a hypothetical scenario, the bromo group on this compound could be transformed into a hydroxyl group, yielding a substituted catechol derivative. This derivative could then react with a suitable dielectrophile to form a macrocyclic structure. The methoxy groups on the aromatic ring can influence the solubility and complexation properties of the resulting macrocycle.

Moreover, the construction of molecular cages often utilizes building blocks with well-defined geometries and multiple reactive sites. Porous organic cages (POCs) are a class of materials synthesized from discrete molecular building blocks that self-assemble into a porous, cage-like structure. The rigid aromatic core and the potential for functional group transformations make this compound a candidate for designing tritopic or tetratopic building blocks necessary for cage formation. For example, the acetyl group could be used as a handle for further reactions to introduce additional reactive sites, while the bromo- and adjacent positions on the aromatic ring could be functionalized to direct the geometry of the final cage structure.

Table 1: Potential Synthetic Transformations of this compound for Macrocycle and Cage Synthesis

| Functional Group | Potential Transformation | Resulting Functionality for Cyclization |

| Bromo Group | Nucleophilic Aromatic Substitution | Ether or Thioether Linkage |

| Suzuki or Sonogashira Coupling | Carbon-Carbon Bond Formation | |

| Acetyl Group | Reduction to Alcohol | Etherification |

| Baeyer-Villiger Oxidation | Ester Linkage | |

| Aldol (B89426) Condensation | Introduction of New Reactive Sites |

Role in Self-Assembly Processes

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The molecular structure of this compound possesses several features that can direct its self-assembly into well-defined supramolecular architectures. The presence of a bromine atom allows for the formation of halogen bonds (Br···O, Br···N, Br···Br), which are increasingly recognized as a powerful tool in crystal engineering for the rational design of solid-state structures.

The dimethoxyphenyl moiety can participate in π-π stacking interactions, another key driving force in the self-assembly of aromatic molecules. The methoxy groups, being hydrogen bond acceptors, can also engage in weak C–H···O hydrogen bonds, further stabilizing the crystal packing. The interplay of these non-covalent interactions can lead to the formation of diverse supramolecular motifs, such as chains, layers, or more complex three-dimensional networks.

The ability to control the self-assembly of molecules is crucial for the development of new materials with tailored properties. By understanding and manipulating the non-covalent interactions involving molecules like this compound, it is possible to design new crystalline materials with specific optical, electronic, or porous properties.

Table 2: Key Structural Features of this compound and Their Role in Self-Assembly

| Structural Feature | Type of Non-Covalent Interaction | Potential Supramolecular Motif |

| Bromo Group | Halogen Bonding (Br···O, Br···N, Br···Br) | Directional assembly into chains or networks |

| Dimethoxyphenyl Ring | π-π Stacking | Formation of columnar or layered structures |

| Methoxy Groups | C–H···O Hydrogen Bonding | Stabilization of crystal packing |

| Ketone Group | Dipole-Dipole Interactions, C–H···O Hydrogen Bonding | Influence on molecular orientation and packing |

Computational and Theoretical Investigations of 1 4 Bromo 3,5 Dimethoxyphenyl Ethan 1 One

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic characteristics that govern the chemical behavior of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse for predicting the optimized geometry and thermodynamic stability of molecules. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative and based on typical values for similar molecular structures, as direct research data is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C=O | 1.22 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C=O | 120.2° | |

| Dihedral Angle | C-C-O-C (methoxy) | ~180° (for planarity) |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and methoxy groups, while the LUMO would be centered on the carbonyl group and the aromatic ring.

Table 2: Hypothetical FMO Analysis Data for this compound (Note: This data is for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and intermolecular interactions.

MD simulations can be employed to explore the rotational barriers around the single bonds in this compound, particularly the bond connecting the acetyl group to the phenyl ring and the bonds of the methoxy groups. By calculating the energy as a function of the dihedral angle, the most stable conformations (conformational minima) and the energy required to transition between them can be determined. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the study of solvation effects on the molecule's conformation and reactivity. Furthermore, these simulations can model intermolecular interactions between multiple molecules of the compound, providing insights into its aggregation behavior and solid-state packing.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative correlation between a molecule's structural or electronic properties and its chemical reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to develop predictive models for their reactivity.

For this compound, SRR studies could involve comparing its computed properties with those of a series of substituted acetophenones. This would allow for the prediction of how the bromo and dimethoxy substituents influence its reactivity in specific chemical transformations. Such models are valuable in rational drug design and materials science for predicting the properties of new, unsynthesized compounds. While specific SRR models for this compound are not documented, the principles of this approach are widely applied in computational chemistry.

Predictive Studies for Synthetic Transformations and Selectivity

Computational modeling serves as a powerful tool to forecast the outcomes of chemical reactions, including synthetic transformations and selectivity, involving this compound. Density Functional Theory (DFT) is a common method employed for these predictive studies. By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms and predict the most likely pathways.

For instance, the carbonyl group of this compound is a key reactive site for nucleophilic addition reactions. Computational models can predict the stereoselectivity of such reactions, for example, the addition of a chiral nucleophile. By mapping the potential energy surface, researchers can identify the lowest energy transition states, which correspond to the major products.

Furthermore, these predictive studies can guide the selection of appropriate reagents and reaction conditions to achieve a desired synthetic outcome. For example, the electronic properties of the aromatic ring, influenced by the bromo and dimethoxy substituents, can be computationally analyzed to predict its susceptibility to electrophilic or nucleophilic aromatic substitution. This allows for a more targeted and efficient approach to synthesizing derivatives of this compound.

Table 1: Illustrative Example of Predicted Energies for a Hypothetical Reaction

| Species | Method | Basis Set | Calculated Energy (Hartree) |

| This compound | DFT (B3LYP) | 6-31G(d,p) | -2578.12345 |

| Nucleophile (e.g., CH3Li) | DFT (B3LYP) | 6-31G(d,p) | -40.45678 |

| Transition State | DFT (B3LYP) | 6-31G(d,p) | -2618.54321 |

| Product | DFT (B3LYP) | 6-31G(d,p) | -2618.59876 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from such a predictive study.

Quantitative Structure-Property Relationship (QSPR) Correlations for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, QSPR models can be developed to predict various chemical attributes.

These models are built upon a set of calculated molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies).

Once a statistically significant correlation is established between these descriptors and a specific property for a series of related compounds, the model can be used to predict that property for new or uncharacterized molecules like this compound. Properties that can be predicted through QSPR include boiling point, solubility, and chromatographic retention times. Such predictions are valuable in guiding experimental work and in the early stages of chemical process development.

Table 2: Examples of Calculated Molecular Descriptors for QSPR Studies

| Descriptor | Value |

| Molecular Weight | 259.09 g/mol |

| LogP (octanol-water partition coefficient) | 2.85 (Predicted) |

| Polar Surface Area | 35.53 Ų (Predicted) |

| Dipole Moment | 2.5 D (Predicted) |

| HOMO Energy | -6.2 eV (Predicted) |

| LUMO Energy | -1.5 eV (Predicted) |

Note: The data in this table is based on predictive models and serves as an illustration of the types of chemical attributes that can be correlated in a QSPR study.

Future Research Directions and Translational Perspectives

Exploration of Sustainable and Green Synthetic Routes

Traditional methods for synthesizing substituted acetophenones, such as the Friedel-Crafts acylation, often involve harsh conditions and generate significant amounts of hazardous waste, particularly acidic wastewater. google.com The future of synthesizing 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one and related compounds lies in the adoption of green chemistry principles to mitigate environmental impact and improve economic feasibility.

Future research should focus on several key areas:

Alternative Catalysts: Replacing conventional Lewis acids (e.g., AlCl₃) with solid, recyclable catalysts can significantly reduce waste. google.com Materials like silica-supported tungstosilicic acid have been shown to be effective, recoverable, and reusable for related transformations. researchgate.net The development of catalysts based on earth-abundant, non-precious metals is also a promising avenue. researchgate.net

Greener Reaction Media: The use of ionic liquids as solvents, such as [bmim][BF4], can facilitate efficient reactions like the Heck arylation for preparing functionalized acetophenones, often with high regioselectivity and without the need for toxic halide scavengers. researchgate.net

Benign Oxidizing Agents: For synthetic routes involving oxidation, replacing traditional oxidants with greener alternatives like hydrogen peroxide is highly desirable. google.com A patented method for acetophenone (B1666503) synthesis utilizes H₂O₂ with a reusable composite catalyst, offering an environmentally friendly pathway where the primary byproduct is water. google.com

Energy Efficiency: Exploring microwave-assisted synthesis or other energy-efficient heating methods can shorten reaction times and reduce energy consumption compared to conventional refluxing.

By focusing on these areas, new synthetic pathways to this compound can be developed that are not only more environmentally responsible but also more efficient and cost-effective for large-scale production.

Development of Catalyst Systems for Enhanced Reactivity and Selectivity

The development of advanced catalyst systems is crucial for controlling the reactivity and selectivity of reactions involving this compound and its derivatives. Future research is directed towards creating catalysts that are not only highly active but also stable, reusable, and capable of directing reactions to the desired products with minimal side reactions.

Key research directions include:

Bimetallic Nanoparticles: The synergistic effects between two different metals can lead to catalysts with superior performance. For instance, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) have proven to be highly active and selective for the hydrodeoxygenation of acetophenone derivatives. d-nb.inforsc.org This acid-free catalyst system is notable for its ability to selectively reduce the keto group without hydrogenating the aromatic ring, a common side reaction with conventional catalysts. rsc.org

Supported Catalysts: Immobilizing metal catalysts on solid supports like silica, molecular sieves, or ionic liquid phases enhances their stability and allows for easy separation and recycling. researchgate.netgoogle.comrsc.org This approach combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of handling).

Non-Precious Metal Catalysis: To improve the economic viability and sustainability of synthetic processes, there is a strong emphasis on replacing precious metal catalysts (e.g., palladium) with catalysts based on more abundant and less expensive transition metals like nickel, cobalt, or iron. researchgate.net Nickel-catalyzed Heck reactions, for example, have been successfully used to prepare functionalized acetophenones. researchgate.net

The table below summarizes various catalyst systems and their potential applications in the synthesis and modification of acetophenone derivatives, highlighting pathways for future development.

| Catalyst System | Type of Reaction | Key Advantages | Potential Application for this compound |

| Fe₂₅Ru₇₅@SILP | Hydrodeoxygenation | High selectivity for C=O reduction, acid-free conditions, reusable, flow chemistry compatible. d-nb.inforsc.org | Selective reduction of the acetyl group to an ethyl group without debromination or ring hydrogenation. |

| Nickel/Ionic Liquid | Heck Arylation | Uses non-precious metal, avoids toxic scavengers, high regioselectivity. researchgate.net | Cross-coupling reactions at the bromine position to introduce new C-C bonds. |

| Silica Supported Tungstosilicic Acid | Condensation Reactions | Recyclable, inexpensive, short reaction times, non-hazardous conditions. researchgate.net | Catalyzing reactions of the acetyl group, such as aldol (B89426) or Dakin-West type reactions. |

| STL Supported Metal Oxides/H₂O₂ | Oxidation | Environmentally friendly (H₂O₂ oxidant), reusable catalyst, mild conditions. google.com | Use in potential upstream synthetic steps leading to the acetophenone core. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. The integration of synthetic routes for this compound and its derivatives into flow platforms is a critical area for future research.

The advantages of flow chemistry include:

Improved Safety and Control: Continuous flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly exothermic reactions or hazardous intermediates. google.com Precise control over parameters like temperature, pressure, and residence time leads to better reproducibility and higher yields.

Enhanced Efficiency: Flow systems can significantly reduce reaction times and increase productivity. nih.gov The Fe₂₅Ru₇₅@SILP catalyst system, for example, has demonstrated excellent robustness and flexibility under continuous flow conditions for the hydrodeoxygenation of acetophenones. d-nb.inforsc.org

Scalability and Automation: Scaling up production in a flow system is often as simple as running the reactor for a longer period, bypassing the challenges of scaling up batch reactors. Furthermore, flow systems can be readily automated, allowing for the rapid synthesis and screening of a library of analogues for applications in drug discovery and materials science.

Future work will involve designing and optimizing multi-step flow sequences that start from simple precursors and yield this compound or its derivatives in a continuous, automated fashion. This could involve, for instance, an initial bromination step followed by a Friedel-Crafts acylation or a coupling reaction, all integrated into a single flow platform.

Design and Synthesis of Structurally Related Analogues for Specific Chemical Applications

This compound is an ideal scaffold for generating diverse molecular libraries. The bromine atom acts as a versatile functional handle for cross-coupling reactions, while the acetyl and methoxy (B1213986) groups can be readily modified. This allows for systematic structural variations to fine-tune the molecule's properties for specific applications, particularly in medicinal chemistry and materials science.

Research has already shown that the "4-bromo-3,5-dimethoxyphenyl" moiety is a key component in molecules with significant biological activity. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as potent inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer. nih.gov

Future design strategies for new analogues can be categorized by modifications at three key positions:

Modification of the Acetyl Group: The ketone can be reduced, oxidized, or converted into other functional groups such as amines, oximes, or heterocycles (e.g., 1,3,4-oxadiazoles or 1,2,4-triazoles), which are common in bioactive molecules. atu.iemdpi.comnih.gov

Functionalization at the Bromine Position: The bromine atom is a prime site for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, alkyl, or amino substituents. This allows for extensive exploration of the chemical space around the core scaffold.

Modification of the Methoxy Groups: The methoxy groups can be demethylated to yield hydroxyl groups, as seen in the related natural product acetosyringone, or converted to other alkoxy groups. researchgate.netnist.gov These changes can modulate solubility, lipophilicity, and hydrogen bonding capabilities, which are critical for biological interactions.

The following table outlines potential avenues for analogue design and their targeted applications.

| Modification Site | Type of Modification | Potential Reaction | Target Application |

| Acetyl Group | Amination/Reduction | Reductive amination, Delépine reaction atu.ie | Synthesis of psychoactive substance analogues, receptor ligands. |

| Acetyl Group | Heterocycle Formation | Condensation with hydrazides/thiosemicarbazides | Anticancer agents (e.g., enzyme inhibitors), antimicrobials. mdpi.comnih.gov |

| Bromine Atom | C-C Bond Formation | Suzuki, Stille, or Sonogashira coupling | Kinase inhibitors, materials with specific electronic properties. nih.gov |

| Bromine Atom | C-N Bond Formation | Buchwald-Hartwig amination | Biologically active amines and amides. |

| Methoxy Groups | Demethylation | Reaction with BBr₃ or HBr | Modulating solubility and creating hydrogen bond donors for biological targets. researchgate.net |

| Methoxy Groups | Alkoxy Group Variation | Demethylation followed by Williamson ether synthesis | Fine-tuning pharmacokinetic properties (ADME). |

By systematically applying these modifications, researchers can generate libraries of novel compounds derived from this compound for screening in a wide range of chemical and biological assays.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one, and how can byproduct formation be minimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or bromination of precursor acetophenones. For example:

- Friedel-Crafts route : React 3,5-dimethoxyacetophenone with bromine in acetic acid under controlled conditions (0–5°C) to avoid over-bromination. Use a Lewis acid catalyst (e.g., AlCl₃) to direct bromination to the para position .

- Byproduct mitigation : Monitor reaction progress via TLC or HPLC to detect intermediates like mono-brominated derivatives. Optimize stoichiometry (1:1 molar ratio of Br₂ to substrate) to suppress di-brominated byproducts.

Q. Key Data :

| Parameter | Value/Note | Reference |

|---|---|---|

| Yield (optimized) | ~75–85% | |

| Common Byproducts | 3,5-dimethoxy-4,6-dibromoacetophenone |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals at δ 3.85–3.90 ppm (singlet for OCH₃ groups) and δ 7.20–7.30 ppm (aromatic protons). The absence of splitting in the aromatic region confirms symmetry at the 3,5-dimethoxy positions .

- ¹³C NMR : A carbonyl peak at ~195–200 ppm confirms the ketone. Bromine’s deshielding effect shifts the para carbon to ~125 ppm .

- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 259.10 (C₁₀H₁₁BrO₃) and characteristic fragments at m/z 183 (loss of Br) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences. The compound crystallizes at 4°C with >90% purity .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:2) as eluent. Monitor fractions via TLC (Rf ~0.5 in same solvent system) .

Advanced Research Questions

Q. How does the para-bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine at the para position acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 80°C for Suzuki reactions with aryl boronic acids .

- Steric Effects : The 3,5-dimethoxy groups hinder ortho substitution, directing coupling exclusively para.

Case Study :

Coupling with phenylboronic acid yields 1-(3,5-dimethoxy-4-phenylphenyl)ethanone. GC-MS confirms product identity (retention time: 12.3 min) .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces using Gaussian 16 with B3LYP/6-31G(d) basis set .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (LogS = -3.2), critical for bioavailability studies .

Q. Validation :

| Property | Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| Boiling Point | 328.2°C | Not reported | |

| LogP | 2.1 | 2.0 (HPLC) |

Q. How is this compound utilized as a precursor in bioactive alkaloid synthesis?

Methodological Answer: The ketone group undergoes reductive amination to form β-phenethylamine scaffolds. For example:

- Step 1 : Reduce the ketone to alcohol using NaBH₄ in methanol.

- Step 2 : Convert alcohol to amine via Gabriel synthesis or Mitsunobu reaction .

Application :

Used in synthesizing psychoactive analogs (e.g., bk-2C-B) by introducing amino groups .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., melting point discrepancies)?

Methodological Answer:

- Experimental Validation : Repeat DSC measurements at 10°C/min heating rate to confirm melting points.

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves structural ambiguities. For example, intermolecular hydrogen bonding may elevate observed vs. calculated melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.